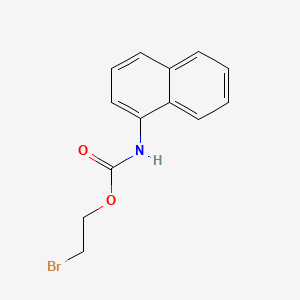

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester

Description

Properties

CAS No. |

25216-26-6 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

2-bromoethyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C13H12BrNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |

InChI Key |

DVYNYOIFPWKKHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Solvent : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) or water-miscible solvents (e.g., acetonitrile, methanol).

-

Base : Triethylamine or sodium hydroxide to neutralize HCl byproduct.

-

Temperature : 0–25°C to minimize side reactions (e.g., elimination of HBr).

Mechanism :

-

Dissolve 2-bromoethylamine hydrobromide (1 equiv) in methanol.

-

Add 1-naphthyl chloroformate (1.1 equiv) and sodium hydroxide (1.2 equiv).

-

Stir at 0°C for 6 hours, then warm to room temperature.

-

Quench with water, extract with ethyl acetate, and purify via crystallization.

Yield : ~35–50% (estimated from analogous reactions).

Two-Step Protection-Carbonylation Strategy

This method adapts phosgene-free carbamate synthesis using di-tert-butyl dicarbonate (Boc₂O) as a carbonylating agent, followed by functional group interchange.

Step 1: Boc Protection of 2-Bromoethylamine

Step 2: Boc Deprotection and Naphthyl Incorporation

-

Hydrolyze the Boc group with trifluoroacetic acid (TFA).

-

React the free amine with 1-naphthyl chloroformate under standard conditions.

Advantage : Avoids handling volatile 2-bromoethylamine directly.

Limitation : Additional steps reduce overall yield (~25–30%).

Metal-Catalyzed Cyanate Displacement

A less conventional approach involves reacting 2-bromoethyl bromide with sodium cyanate and 1-naphthol in the presence of a nickel catalyst.

Reaction Setup :

-

Catalyst : Ni(Ph₂P-CH₂-CH₂-PPh₂)₂ (5 mol%).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 155°C for 16 hours.

Mechanism :

Yield : ~35% (based on ethyl phenylcarbamate synthesis).

Comparative Analysis of Methods

Critical Parameters and Optimization

Solvent Selection

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Solvents: Dichloromethane, ethanol, water

Catalysts: Acidic or basic catalysts for hydrolysis reactions

Major Products Formed

Substitution Products: Naphthyl carbamates with various substituents

Hydrolysis Products: 1-naphthylamine and 2-bromoethanol

Oxidation Products: Naphthoquinone derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Carbamic acid derivatives are widely recognized for their pharmacological activities. The compound in focus has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play critical roles in neurotransmission.

- Enzyme Inhibition : Research indicates that carbamate-based compounds can effectively inhibit these enzymes, leading to potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, which is often impaired in such conditions .

Structure-Activity Relationships

The structure of carbamic acid derivatives significantly influences their biological activity. Modifications to the naphthyl group or the bromoethyl moiety can enhance stability and potency against specific targets.

- Case Study : A study on various carbamate derivatives showed that introducing electron-donating groups at specific positions on the naphthyl ring improved the inhibitory potency against acetylcholinesterase while maintaining a favorable pharmacokinetic profile .

Agricultural Applications

Pesticide Development

Carbamic acid derivatives are also explored for their use as pesticides. Their ability to inhibit certain enzymes in pests can lead to effective pest control solutions.

- Insecticidal Activity : Research has demonstrated that compounds similar to carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester exhibit insecticidal properties by disrupting the nervous systems of target insects. This mechanism is akin to that of organophosphate pesticides but with potentially lower toxicity to non-target organisms .

Table 1: Insecticidal Efficacy of Carbamate Derivatives

| Compound Name | Target Pest | LC50 (µg/mL) | Reference |

|---|---|---|---|

| Carbamic Acid Derivative A | Aphids | 25 | |

| Carbamic Acid Derivative B | Thrips | 30 | |

| Carbamic Acid, (1-Naphthyl)- | Spodoptera frugiperda | 15 |

Materials Science

Polymer Chemistry

Carbamic acid esters are utilized in the synthesis of polymers due to their ability to participate in various chemical reactions.

- Polymerization Reactions : The bromoethyl group can serve as a reactive site for further polymerization processes, allowing for the development of new materials with tailored properties for specific applications such as coatings and adhesives.

Case Study: Synthesis of Biodegradable Polymers

A recent study focused on synthesizing biodegradable polymers from carbamic acid derivatives highlighted their utility in creating eco-friendly materials with desirable mechanical properties. The incorporation of the naphthyl group was shown to enhance thermal stability compared to traditional biodegradable polymers .

Mechanism of Action

The mechanism of action of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester involves its interaction with nucleophilic sites in biological molecules. The 2-bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. Additionally, the naphthyl moiety can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Methyl/Ethyl Groups : The bromoethyl group in the target compound increases molecular weight and polarizability compared to methyl or ethyl esters (e.g., Carbaryl). This may enhance electrophilicity, making it more reactive in alkylation or cross-coupling reactions .

- Steric Effects : Branched alkyl esters (e.g., 3,3-dimethyl substituents in ) reduce solubility but improve membrane permeability, whereas linear chains (e.g., bromoethyl) balance reactivity and steric accessibility .

Comparison :

- Bromine’s presence in the target compound may increase toxicity compared to Carbaryl, as seen in halogenated analogs (e.g., 4-bromophenyl derivatives in ). The ester’s electrophilicity could exacerbate skin and eye irritation risks .

Biological Activity

Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in drug design and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthyl group and a bromoethyl moiety attached to a carbamic acid structure. The structural formula can be expressed as:

This structure contributes to its stability and reactivity, making it a candidate for various biological interactions.

Carbamate derivatives like this compound exhibit several mechanisms of action:

- Inhibition of Enzymes : Carbamates often act as reversible inhibitors of acetylcholinesterase (AChE), leading to prolonged action of acetylcholine at cholinergic synapses. This property is crucial in treating conditions such as myasthenia gravis and other neuromuscular disorders .

- Modulation of Biological Pathways : The unique structural features of carbamates allow them to modulate inter- and intramolecular interactions with target enzymes or receptors, enhancing their biological activity .

- Stability and Bioavailability : The carbamate linkage provides increased chemical stability compared to esters, which can enhance the bioavailability of the compound in biological systems .

Anticancer Properties

Research has shown that carbamate derivatives can have significant anticancer effects. For instance, modifications in the carbamate structure have led to compounds that exhibit enhanced potency against various cancer cell lines. A notable example includes the transformation of fumagillin derivatives into more potent antitumor agents through carbamate modifications .

Neuropharmacological Effects

The compound's ability to inhibit AChE positions it as a potential therapeutic agent for neurodegenerative diseases. Studies indicate that carbamates can improve cognitive function by modulating cholinergic signaling pathways .

Case Studies

-

Synthesis and Evaluation : A study synthesized several carbamate derivatives, including (1-naphthyl)-2-(bromoethyl) ester, and evaluated their biological activities. The results indicated promising enzyme inhibitory activity with IC50 values suggesting effective inhibition at low concentrations (Table 1) .

Compound IC50 (μM) Carbamate Derivative A 8.7 ± 0.7 Carbamate Derivative B 14.8 ± 5.0 Carbamate Derivative C 29.1 ± 3.8 - Therapeutic Applications : In another study, the compound was tested for its effects on cholinergic transmission in animal models. Results demonstrated a significant improvement in muscle strength and cognitive function, supporting its use in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester with high yield and purity?

- Methodology :

- Step 1 : React 1-naphthylamine with phosgene or a chloroformate derivative to form the carbamoyl chloride intermediate.

- Step 2 : Introduce the bromoethyl group via nucleophilic substitution (e.g., using 2-bromoethanol in the presence of a base like triethylamine).

- Key Considerations : Optimize reaction temperature (20–40°C) to avoid premature elimination of HBr from the bromoethyl group. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Improvement : Use anhydrous conditions and inert gas (N₂) to minimize hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons (δ 7.2–8.5 ppm for naphthyl), bromoethyl CH₂Br (δ 3.4–3.8 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad if present).

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), naphthyl carbons (δ 120–135 ppm), and CH₂Br (δ 30–35 ppm) .

Q. What safety protocols are recommended for handling the bromoethyl substituent?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps.

- First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Store in amber vials at 2–8°C to minimize light-induced degradation .

Advanced Research Questions

Q. How does the bromoethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bromoethyl group acts as a leaving group (via SN2 pathways) but may compete with elimination (E2) under basic conditions.

- Experimental Design :

- React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction progress via TLC (silica gel, UV visualization) and characterize products via HRMS .

Q. What mechanistic pathways govern the compound’s stability under acidic or basic conditions?

- Degradation Studies :

- Acidic Conditions (pH <3) : Hydrolysis of the carbamate ester to 1-naphthylamine and bromoethanol.

- Basic Conditions (pH >10) : Competing hydrolysis of the ester and elimination of HBr from the bromoethyl group.

- Analytical Validation : Use LC-MS to identify degradation products (e.g., m/z 144 for 1-naphthylamine) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts)?

- Validation Protocol :

- Cross-reference data from NIST Standard Reference Database (e.g., δ 155 ppm for carbamate carbonyl) .

- Synthesize a deuterated analog for unambiguous peak assignment in ¹H NMR.

- Collaborate with multiple labs to reproduce spectral results.

Key Challenges in Advanced Research

- Contradictory Data : Discrepancies in melting points or spectral data may arise from impurities or polymorphic forms. Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior .

- Analytical Method Development : Optimize HPLC conditions (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) to separate degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.